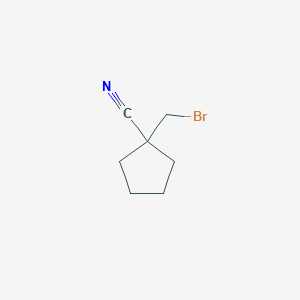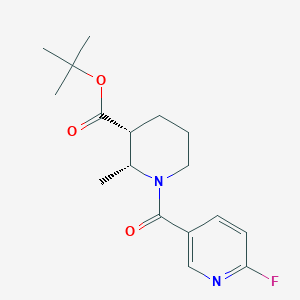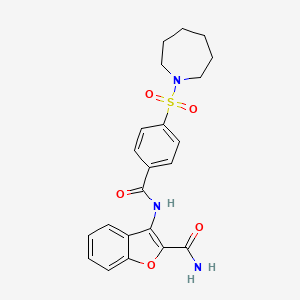![molecular formula C19H22ClN5O2 B2523013 3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-68-7](/img/structure/B2523013.png)
3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
Pyrimidine derivatives can be synthesized in various ways. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can also vary widely. For instance, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety was described in one study .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure and substituents .Applications De Recherche Scientifique
Synthesis and Receptor Affinity Studies
The compound under discussion, due to its structural similarity with pyrazolo[3,4-d]pyrimidines, may have potential applications in adenosine receptor affinity studies. Pyrazolo[3,4-d]pyrimidines, which are analogues of purines, have been demonstrated to exhibit affinity towards the A1 adenosine receptor. Specifically, compounds with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position showed significant activity, indicating the potential of such compounds in receptor binding studies and possibly in the development of therapeutics targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Heterocyclic Chemistry and Synthesis of Derivatives
Research into the chemistry of pyrimidine and purine derivatives, such as the reaction of oxazine-dione derivatives with amines, could provide insights into the synthesis of new heterocyclic compounds. The reactions often lead to the formation of pyrimidines, acetoacetamides, and other derivatives, demonstrating the versatility of these heterocyclic frameworks in synthesizing a range of compounds with potential pharmacological activities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial Activity Studies
Compounds structurally related to 3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, particularly those containing chlorophenyl groups, have been explored for their antimicrobial activities. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential, which indicates the possibility of utilizing such compounds in the development of new antimicrobial agents (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Spectroscopic and Thermal Characterization
The structural and physical properties of pyrimidine derivatives, such as thermal stability and spectroscopic characteristics, are crucial for their potential applications in various fields, including materials science and pharmaceuticals. Studies on compounds like n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate provide valuable data on their thermal behavior and molecular structure, which can be relevant for the characterization and application of 3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-3-4-10-25-17(26)15-16(22(2)19(25)27)21-18-23(11-5-12-24(15)18)14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHVRWZVJHERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)


![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)
![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)



![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)

![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)
![Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2522946.png)
